2-methyl-N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide
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Overview
Description
2-methyl-N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide is a complex organic compound featuring a unique structure that includes a tetrahydrothiophene ring, a diazepane ring, and a sulfonyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and sulfonamide derivatives, have been known to exhibit diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole and sulfonamide derivatives can interact with various biological targets to exert their effects . For instance, they can inhibit the synthesis of certain bacterial lipids or block other key biochemical pathways .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole and sulfonamide derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
The synthesis of 2-methyl-N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide involves multiple steps, including the formation of the tetrahydrothiophene ring and the diazepane ring, followed by their coupling with a sulfonyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
2-methyl-N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule. Common reagents for these reactions include alkyl halides and amines.
Scientific Research Applications
2-methyl-N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-methyl-N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide can be compared with similar compounds such as:
N-(4-sulfamoylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide: This compound features a similar tetrahydrothiophene ring and sulfonyl group but differs in its overall structure and functional groups.
N-(4-sulfamoylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide: Another related compound with a similar core structure but different substituents, leading to variations in its chemical properties and applications.
The uniqueness of this compound lies in its combination of structural elements, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-methyl-N-[4-[[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S2/c1-15(2)19(23)20-16-4-6-18(7-5-16)27(24,25)22-10-3-9-21(11-12-22)17-8-13-26-14-17/h4-7,15,17H,3,8-14H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHYSHZIQZJYFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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